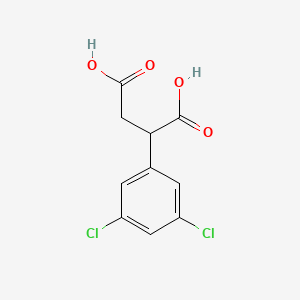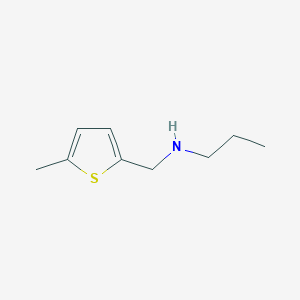
n-((5-Methylthiophen-2-yl)methyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methylthiophen-2-yl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and a propylamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-methylthiophen-2-yl)methylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methylthiophene, which can be obtained by methylation of thiophene.
Functional Group Introduction: The next step involves the introduction of a propylamine group at the 2-position of the thiophene ring. This can be achieved through a nucleophilic substitution reaction using a suitable amine source, such as propylamine, under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain (5-methylthiophen-2-yl)methylamine in high purity.
Industrial Production Methods
In an industrial setting, the production of (5-methylthiophen-2-yl)methylamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-methylthiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(5-methylthiophen-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.
Industry: Used in the production of specialty chemicals, polymers, and other materials with unique properties.
Wirkmechanismus
The mechanism of action of (5-methylthiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Vergleich Mit ähnlichen Verbindungen
(5-methylthiophen-2-yl)methylamine can be compared with other similar compounds such as:
(5-methylthiophen-2-yl)methylamine: Similar structure but with a methyl group instead of a propyl group.
(5-methylthiophen-2-yl)methylamine: Similar structure but with an ethyl group instead of a propyl group.
(5-methylthiophen-2-yl)methylamine: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of (5-methylthiophen-2-yl)methylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H15NS |
|---|---|
Molekulargewicht |
169.29 g/mol |
IUPAC-Name |
N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-6-10-7-9-5-4-8(2)11-9/h4-5,10H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
FFYHLBNIOBQQDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1=CC=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13225268.png)

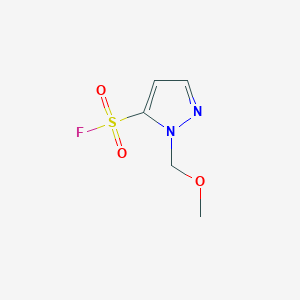
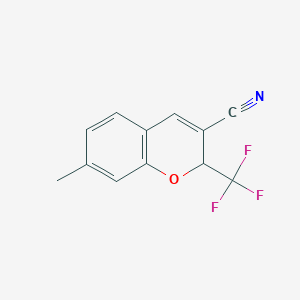
![1-(1-Methyl-1H-pyrazol-4-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13225296.png)
![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13225302.png)

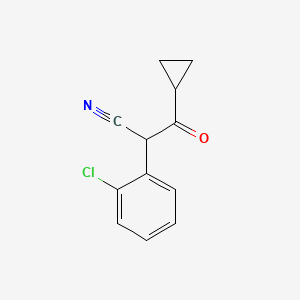
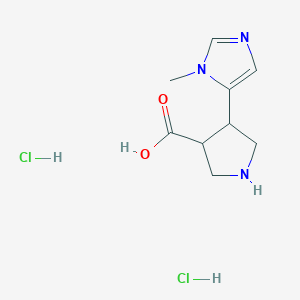
![Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225328.png)
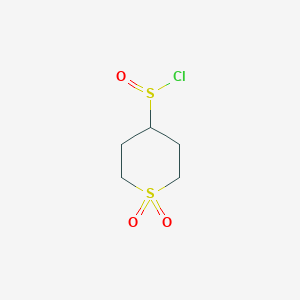
amine](/img/structure/B13225347.png)
![Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide](/img/structure/B13225355.png)
